

In-Depth Pharmacological Profile of Obafistat: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Obafistat is a potent and selective inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5). Developed by Bayer AG, this small molecule is under investigation for its therapeutic potential in endocrinology and metabolic diseases, as well as urogenital diseases. This technical guide provides a comprehensive overview of the pharmacological profile of **Obafistat**, including its mechanism of action, quantitative inhibitory activity, and its effects on key signaling pathways. Detailed experimental methodologies and available preclinical data are presented to support further research and development efforts.

Mechanism of Action

Obafistat exerts its pharmacological effect through the potent inhibition of the AKR1C3 enzyme. AKR1C3 is a critical enzyme involved in the biosynthesis of potent androgens and the metabolism of prostaglandins. Specifically, it catalyzes the conversion of androstenedione to testosterone and estrone to 17β -estradiol. Additionally, AKR1C3 is involved in the prostaglandin synthesis pathway, converting prostaglandin D2 (PGD2) and prostaglandin H2 (PGH2) to prostaglandin F2 α (PGF2 α).

By inhibiting AKR1C3, **Obafistat** can modulate the levels of active androgens and prostaglandins in target tissues. This dual mechanism of action underlies its potential



therapeutic applications in hormone-dependent disorders and inflammatory conditions.

Quantitative Data

The inhibitory potency of **Obafistat** against human AKR1C3 has been determined through in vitro enzymatic assays. The available quantitative data is summarized in the table below.

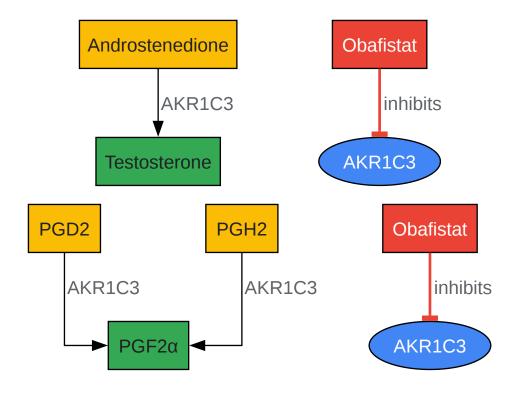
| Parameter | Value | Target | Source |
|-----------|--------|--------------|---------------------------|
| IC50 | 1.2 nM | Human AKR1C3 | Patent: WO2017202817A1 |

Signaling Pathways

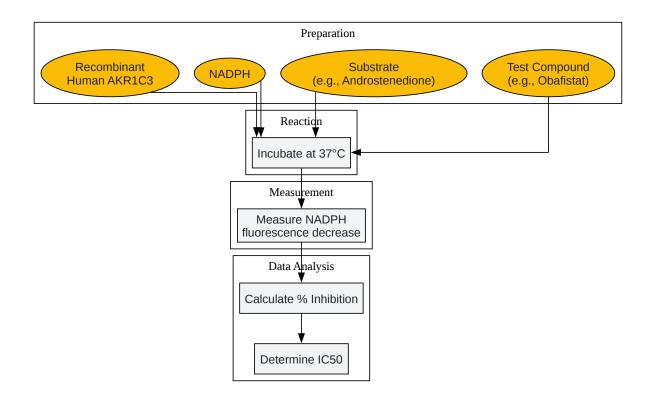
Obafistat's inhibition of AKR1C3 directly impacts two major signaling pathways: androgen biosynthesis and prostaglandin metabolism.

Androgen Biosynthesis Pathway

AKR1C3 plays a pivotal role in the final steps of testosterone synthesis in various tissues. **Obafistat**'s intervention in this pathway is depicted below.







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